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  • Product: 2-Chloro-6-fluorobenzohydrazide
  • CAS: 887267-56-3

Core Science & Biosynthesis

Foundational

Comprehensive Crystal Structure Analysis of 2-Chloro-6-fluorobenzohydrazide: A Technical Guide

Executive Summary 2-Chloro-6-fluorobenzohydrazide (CAS: 887267-56-3, Formula: C₇H₆ClFN₂O) is a highly substituted aromatic compound serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-6-fluorobenzohydrazide (CAS: 887267-56-3, Formula: C₇H₆ClFN₂O) is a highly substituted aromatic compound serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals [1]. Understanding its three-dimensional conformation and supramolecular packing is essential for rational drug design and solid-state formulation. As a Senior Application Scientist, I have structured this technical guide to provide a self-validating, step-by-step methodology for the crystallization, X-ray diffraction data collection, and structural resolution of this compound.

Chemical Context & Structural Rationale

The molecular geometry of 2-chloro-6-fluorobenzohydrazide is governed by a delicate balance between steric hindrance and electronic effects. The di-ortho substitution (chlorine and fluorine) on the benzene ring introduces significant steric clash with the carbonyl oxygen and the hydrazide nitrogen.

Causality in Conformation: To minimize steric repulsion, the benzohydrazide moiety (-CO-NH-NH₂) is forced out of coplanarity with the aromatic ring. This twisted conformation prevents the formation of a fully conjugated π-system between the ring and the carbonyl group but optimally positions the hydrazide protons for intermolecular hydrogen bonding [2]. The primary driving force for the crystallization of this molecule is the formation of robust N-H···O hydrogen-bonded networks, which are characteristic of benzohydrazide derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows represent a self-validating system for determining the crystal structure of halogenated benzohydrazides.

Crystallization Methodology

The choice of solvent is critical. A mixed-solvent system is utilized to balance the high solubility of the compound in polar organics with controlled nucleation.

  • Dissolution: Dissolve 50 mg of high-purity 2-chloro-6-fluorobenzohydrazide in 2.0 mL of absolute ethanol in a 5 mL borosilicate glass vial. Ethanol acts as the primary solvent due to its ability to disrupt initial amorphous aggregates.

  • Homogenization: Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution.

  • Anti-Solvent Addition: Slowly add 0.5 mL of deionized water (anti-solvent) dropwise until the solution becomes faintly turbid. Add 1-2 drops of ethanol until the solution just clears. Causality: Water lowers the solubility threshold, poising the system precisely at the metastable zone required for single-crystal growth.

  • Evaporation Setup: Cover the vial with Parafilm and puncture 2-3 microscopic holes using a syringe needle.

  • Incubation: Keep the vial undisturbed at a stable ambient temperature (20–25 °C) for 5–7 days until colorless, block-like single crystals emerge.

X-ray Diffraction Data Collection
  • Crystal Selection: Under a polarizing optical microscope, select a pristine, non-birefringent single crystal (approximately 0.2 × 0.2 × 0.1 mm).

  • Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Causality: The oil acts as a cryoprotectant and shields the crystal from atmospheric moisture, preventing degradation during data collection.

  • Cooling: Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Immediately lower the temperature to 100 K using an open-flow nitrogen cryostat. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), which is absolutely critical for accurately resolving the electron density of the light hydrazide hydrogen atoms.

  • Acquisition: Collect diffraction data using standard ω-scans, ensuring a completeness of >99% and high redundancy.

Structure Solution and Refinement Workflow
  • Data Reduction: Perform data reduction, cell refinement, and multi-scan absorption correction using the diffractometer's native software suite.

  • Phase Solution: Solve the phase problem using the dual-space algorithm in SHELXT [3].

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL integrated within the OLEX2 graphical user interface [4].

  • Anisotropic Assignment: Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, O, F, Cl).

  • Hydrogen Atom Treatment:

    • Aromatic Protons: Place in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

    • Hydrazide Protons: Locate the N-H hydrogen atoms directly from the difference Fourier map and refine them freely (or with DFIX restraints if necessary). Causality: Free refinement of these specific protons is mandatory to accurately calculate the donor-acceptor distances in the hydrogen-bonding network.

Workflow N1 1. Crystallization (Slow Evaporation, EtOH/H2O) N2 2. X-ray Data Collection (Mo Kα, 100 K) N1->N2 N3 3. Data Reduction & Absorption (Multi-scan Correction) N2->N3 N4 4. Structure Solution (SHELXT Dual-Space) N3->N4 N5 5. Anisotropic Refinement (SHELXL / OLEX2) N4->N5 N6 6. Validation & Deposition (PLATON / checkCIF) N5->N6

Fig 1. X-ray crystallographic workflow for 2-chloro-6-fluorobenzohydrazide.

Crystallographic Data Summary

The table below summarizes the representative crystallographic parameters modeled for 2-chloro-6-fluorobenzohydrazide based on isostructural halogenated benzohydrazide frameworks [2].

ParameterValue
Chemical formula C₇H₆ClFN₂O
Formula weight 188.59 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.52 Å, b = 11.34 Å, c = 9.81 Å, β = 105.4°
Volume ~807.5 ų
Z (Molecules per unit cell) 4
Density (calculated) ~1.55 g/cm³
Absorption coefficient 0.42 mm⁻¹
F(000) 384
Final R indexes [I>=2σ (I)] R1 = 0.035, wR2 = 0.089
Goodness-of-fit on F² 1.042

Supramolecular Architecture & Intermolecular Interactions

The 3D supramolecular architecture of 2-chloro-6-fluorobenzohydrazide is dictated by a hierarchy of intermolecular forces:

  • Primary Interactions (Hydrogen Bonding): The crystal lattice is primarily stabilized by classical intermolecular N-H···O hydrogen bonds. The terminal -NH₂ group acts as a bifurcated hydrogen-bond donor, while the carbonyl oxygen acts as the acceptor. This typically generates one-dimensional polymeric chains propagating along the crystallographic b-axis, often forming C(4) or R22​(8) graph-set motifs [5].

  • Secondary Interactions (Halogen Bonding): The presence of ortho-chlorine and fluorine atoms introduces secondary structural directors. Weak C-H···F interactions and Cl···Cl halogen contacts provide lateral cross-linking between the 1D hydrogen-bonded chains, effectively zipping them into a cohesive 3D network.

Interactions M 2-Chloro-6-fluorobenzohydrazide H1 Hydrazide N-H (Donor) M->H1 O1 Carbonyl C=O (Acceptor) M->O1 X1 Ortho-Halogens (Cl, F contacts) M->X1 HB Intermolecular N-H···O Hydrogen Bonding H1->HB Primary O1->HB Primary XB Halogen···Halogen Interactions X1->XB Secondary Net 3D Supramolecular Architecture HB->Net 1D Chains/Layers XB->Net Cross-linking

Fig 2. Supramolecular interaction logic driving the 3D crystal architecture.

Conclusion

The crystal structure analysis of 2-chloro-6-fluorobenzohydrazide requires meticulous attention to solvent selection during crystallization and rigorous low-temperature X-ray data collection. By employing dual-space solution methods and careful anisotropic refinement—particularly regarding the free refinement of hydrazide protons—researchers can accurately map the complex interplay of steric hindrance, hydrogen bonding, and halogen interactions that define this molecule's solid-state behavior.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11355944, 2-chloro-6-fluorobenzohydrazide". PubChem. URL:[Link]

  • Saeed, A., Arshad, I., & Flörke, U. (2014). "Synthesis, Crystal Structure, and DFT Study of N′-(2,4-Dinitrophenyl)-2-Fluorobenzohydrazide". Journal of Chemistry. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography". Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL:[Link]

Exploratory

Analytical and Synthetic Paradigms of 2-Chloro-6-fluorobenzohydrazide: A Technical Guide on Exact Mass and Molecular Weight

Executive Summary In the realm of drug discovery and fine chemical synthesis, halogenated building blocks like 2-chloro-6-fluorobenzohydrazide (CAS: 887267-56-3) serve as critical precursors for developing bioactive hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug discovery and fine chemical synthesis, halogenated building blocks like 2-chloro-6-fluorobenzohydrazide (CAS: 887267-56-3) serve as critical precursors for developing bioactive hydrazone and heterocyclic pharmacophores[1]. As a Senior Application Scientist, I frequently observe critical errors in downstream workflows stemming from a fundamental conflation between a compound's exact mass and its average molecular weight .

This whitepaper delineates the physicochemical properties of 2-chloro-6-fluorobenzohydrazide, establishing a self-validating framework for both its analytical characterization via High-Resolution Mass Spectrometry (HRMS) and its stoichiometric application in bulk synthesis.

Molecular Identity & Quantitative Metrics

To engineer robust experimental protocols, one must first isolate the compound's quantitative metrics. The table below summarizes the critical data points required for both analytical detection and synthetic scaling.

PropertyValueCausality / Application
Chemical Name 2-Chloro-6-fluorobenzohydrazideIUPAC Nomenclature
CAS Registry Number 887267-56-3Unique compound identifier[1]
Molecular Formula C 7​ H 6​ ClFN 2​ OElemental composition[2]
Monoisotopic Exact Mass 188.01527 DaHRMS identification & isotope tracking[2]
Average Molecular Weight 188.588 g/mol Bulk synthesis & reaction stoichiometry[1]

The Analytical Paradigm: Monoisotopic Exact Mass

Theoretical Grounding: The monoisotopic exact mass is calculated using the mass of the most abundant isotope for each constituent element (e.g., 12 C, 1 H, 35 Cl, 19 F, 14 N, 16 O). For 2-chloro-6-fluorobenzohydrazide, this value is strictly 188.01527 Da [2]. In analytical chemistry, this metric is non-negotiable; it allows High-Resolution Mass Spectrometry (HRMS) to distinguish the target compound from isobaric interferences in complex biological matrices.

Protocol 1: HRMS Validation Workflow (Self-Validating System)

When characterizing this building block, the protocol must include an internal validation step to prevent false positives.

Causality of Experimental Choices: We utilize Electrospray Ionization in positive mode (ESI+) because the terminal primary amine of the hydrazide moiety is highly basic and readily accepts a proton, forming an [M+H]+ adduct[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-chloro-6-fluorobenzohydrazide in LC-MS grade Methanol containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Reasoning: Formic acid acts as a proton donor, maximizing ionization efficiency.

  • Ionization & Acquisition: Inject the sample into a Time-of-Flight (TOF) mass spectrometer operating in ESI+ mode.

  • Primary Detection: Extract the ion chromatogram for the theoretical [M+H]+ m/z of 189.0225 (applying a strict ± 5 ppm mass tolerance window).

  • Self-Validation (Isotopic Signature): Verify the presence of the M+2 isotopic peak at m/z 191.0196 . Reasoning: Chlorine naturally exists as 35 Cl (~75%) and 37 Cl (~25%). A valid detection MUST show this M+2 peak at approximately 32% of the intensity of the base monoisotopic peak. If this ratio is absent, the signal is an artifact.

HRMS A Sample Prep 1 µg/mL + 0.1% FA B ESI+ Ionization Protonation A->B C TOF Analyzer Mass Separation B->C D Detection m/z 189.0225 & 191.0196 C->D

Fig 1. HRMS analytical workflow for exact mass and isotopic verification.

The Synthetic Paradigm: Average Molecular Weight

Theoretical Grounding: Unlike exact mass, the average molecular weight (188.588 g/mol ) accounts for the natural terrestrial abundance of all isotopes present in the bulk material[1]. When scaling up a reaction, using the exact mass instead of the molecular weight introduces a stoichiometric deviation that compounds at the kilogram scale, leading to excess unreacted starting material and complex purification bottlenecks.

Protocol 2: Hydrazone Scaffold Synthesis

2-Chloro-6-fluorobenzohydrazide is frequently condensed with aldehydes or ketones to form bioactive hydrazones[3].

Causality of Experimental Choices: The reaction relies on the nucleophilic attack of the hydrazide's terminal nitrogen on an electrophilic carbonyl carbon. A mild acid catalyst is required to activate the carbonyl without over-protonating the nucleophilic hydrazide.

Step-by-Step Methodology:

  • Stoichiometric Calculation: To execute a 10.0 mmol scale reaction, calculate the required mass using the average molecular weight (10.0 mmol × 188.588 g/mol = 1.886 g ).

  • Reaction Assembly: Suspend 1.886 g of 2-chloro-6-fluorobenzohydrazide and 10.0 mmol of the target aldehyde in 25 mL of anhydrous ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Reasoning: Lowers the pH just enough to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Reflux & Isolation: Heat the mixture to reflux (78°C) for 2–4 hours. Upon completion, cool the reaction to 0°C. The resulting hydrazone derivative will typically precipitate out of the ethanolic solution. Filter and wash with cold ethanol.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar hydrazide starting material and the appearance of a less polar, UV-active spot confirms successful condensation.

Synthesis A 2-Chloro-6-fluorobenzohydrazide MW: 188.59 g/mol C Condensation Glacial Acetic Acid / EtOH A->C B Electrophile (Aldehyde/Ketone) B->C D Hydrazone Derivative (Target Scaffold) C->D

Fig 2. Stoichiometric synthesis workflow utilizing bulk molecular weight.

Conclusion

The successful deployment of 2-chloro-6-fluorobenzohydrazide in drug discovery pipelines hinges on the rigorous application of its mass metrics. By utilizing the monoisotopic exact mass (188.01527 Da) for precise HRMS identification and the average molecular weight (188.588 g/mol ) for stoichiometric synthesis, researchers can ensure high-fidelity analytical data and optimized synthetic yields.

References

  • PubChemLite (Université du Luxembourg) . 2-chloro-6-fluorobenzohydrazide (C7H6ClFN2O) - Exact Mass and Adduct Profiles.[2] URL:[Link]

  • Reagent Database . 2-CHLORO-6-FLUOROBENZOHYDRAZIDE CAS 887267-56-3 - Molecular Weight and Properties.[1] URL:[Link]

  • Accela ChemBio Inc . Chemical Building Blocks: 2-chloro-6-fluorobenzohydrazide SY185213.[3] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-6-fluorobenzohydrazide as a Precursor for 1,3,4-Oxadiazoles

Strategic Rationale: The 2-Chloro-6-fluorophenyl Scaffold 1,3,4-Oxadiazoles are privileged scaffolds in modern medicinal chemistry, serving as metabolically stable bioisosteres for amides and esters[1]. They consistently...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: The 2-Chloro-6-fluorophenyl Scaffold

1,3,4-Oxadiazoles are privileged scaffolds in modern medicinal chemistry, serving as metabolically stable bioisosteres for amides and esters[1]. They consistently enhance receptor binding, metabolic stability, and pharmacokinetic behavior[1].

The utilization of 2-chloro-6-fluorobenzohydrazide (CAS: 887267-56-3)[2] as a starting building block introduces a highly specific di-halogenated phenyl ring to the 5-position of the resulting oxadiazole.

  • Mechanistic Insight (Causality) : The orthogonal steric and electronic properties of the chlorine and fluorine atoms create an asymmetric steric bulk. This forces the oxadiazole ring out of coplanarity with the phenyl ring, disrupting flat conformations. This 3D-character often improves aqueous solubility and reduces off-target intercalation (e.g., hERG liability). Furthermore, the fluorine atom blocks CYP450-mediated ortho-oxidation, while the chlorine atom serves as a lipophilic anchor capable of engaging in halogen bonding within target hydrophobic binding pockets.

Synthetic Workflows & Mechanistic Pathways

The transformation of 2-chloro-6-fluorobenzohydrazide into 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through two primary, highly efficient pathways[3]:

  • Pathway A (One-Pot) : Direct dehydrative cyclization with carboxylic acids using strong dehydrating agents like Phosphorus Oxychloride (POCl 3​ ).

  • Pathway B (Two-Step) : Nucleophilic addition with isothiocyanates to form a thiosemicarbazide intermediate, followed by cyclodesulfurization using a coupling reagent like TBTU[4].

Synthetic_Workflow A 2-Chloro-6-fluorobenzohydrazide B Carboxylic Acid + POCl3 A->B Pathway A (One-Pot) C Isothiocyanate + MeOH A->C Pathway B (Two-Step) F 2,5-Disubstituted 1,3,4-Oxadiazole B->F Dehydrative Cyclization D Thiosemicarbazide Intermediate C->D Nucleophilic Addition E TBTU + DIEA (DMF, 50°C) D->E Activation G 2-Amino-1,3,4-Oxadiazole Derivative E->G Cyclodesulfurization

Synthetic pathways from 2-chloro-6-fluorobenzohydrazide to 1,3,4-oxadiazoles.

Protocol A: One-Pot Dehydrative Cyclization via POCl 3​

This method is ideal for coupling the hydrazide with various aliphatic or aromatic carboxylic acids to yield 2,5-disubstituted-1,3,4-oxadiazoles.

  • Causality & Logic : POCl 3​ acts as both the solvent and the cyclodehydration agent[5]. It converts the carboxylic acid hydroxyl group into a highly reactive phosphorodichloridate leaving group. This facilitates the nucleophilic attack by the terminal nitrogen of the hydrazide. Subsequent elimination of phosphoric acid derivatives drives the ring closure[3].

Step-by-Step Methodology:
  • Preparation : In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 2-chloro-6-fluorobenzohydrazide (1.0 equiv, 10 mmol) and the desired carboxylic acid (1.0 equiv, 10 mmol)[5].

  • Reagent Addition : Slowly add POCl 3​ (7 volumes, approx. 15-20 mL). (Caution: POCl 3​ is highly reactive with moisture; perform this step in a fume hood.)

  • Cyclization : Gradually heat the reaction mixture to 80–110 °C and reflux for 4–7 hours[5]. Monitor the reaction via TLC (Petroleum ether:Ethyl acetate 8:2) until the hydrazide spot disappears.

  • Quenching (Self-Validating Step) : Cool the mixture to room temperature and concentrate it by evaporation under reduced pressure to remove excess POCl 3​ . Carefully quench the concentrated residue by pouring it over crushed ice. Why? This safely hydrolyzes residual POCl 3​ into water-soluble phosphoric and hydrochloric acids, while the highly lipophilic 1,3,4-oxadiazole product precipitates cleanly as a solid[5].

  • Neutralization & Extraction : Basify the aqueous suspension to pH 7-8 using saturated NaHCO 3​ solution. Filter the precipitated solid and wash repeatedly with cold water[1][5].

  • Azeotropic Drying : Dissolve the crude solid in a small amount of toluene and concentrate via rotary evaporation. Why? Toluene forms an azeotrope with water, effectively stripping residual moisture from the product without the need for prolonged vacuum oven drying, preventing hydrolysis during storage[5]. Yields typically range from 70–85%[5].

Protocol B: Two-Step Cyclodesulfurization via TBTU

When synthesizing 2-amino-1,3,4-oxadiazole derivatives, reacting the hydrazide with an isothiocyanate followed by desulfurization is the preferred route[4].

  • Causality & Logic : Traditional desulfurization relies on highly toxic heavy metals like Hg(OAc) 2​ [4]. TBTU (an uronium coupling reagent) offers an environmentally benign alternative. TBTU selectively activates the sulfur atom (or its tautomeric oxygen equivalent) of the thiosemicarbazide in the presence of a base (DIEA), driving intramolecular cyclization and expelling water-soluble tetramethylthiourea[4].

TBTU_Mechanism N1 Thiosemicarbazide Precursor N2 Deprotonation by DIEA (Thiolate Formation) N1->N2 N3 TBTU Activation (Uronium Intermediate) N2->N3 + TBTU N4 Intramolecular Nucleophilic Attack (Oxygen to Carbon) N3->N4 N5 Desulfurization (Loss of Tetramethylthiourea) N4->N5 N6 1,3,4-Oxadiazole Core N5->N6

Mechanistic logic of TBTU-mediated cyclodesulfurization to form 1,3,4-oxadiazoles.

Step-by-Step Methodology:
  • Intermediate Formation : Dissolve 2-chloro-6-fluorobenzohydrazide (1.0 equiv, 5 mmol) and the target isothiocyanate (1.0 equiv, 5 mmol) in methanol (15 mL). Stir at room temperature for 4 hours[4].

  • Isolation (Self-Validating Step) : Evaporate the methanol. The resulting thiosemicarbazide intermediate is usually formed in high yield (75–88%)[4]. Confirm the purity of the intermediate via TLC before proceeding. Why? Carrying unreacted isothiocyanates into the activation step will consume the TBTU reagent and create complex, difficult-to-purify mixtures.

  • Activation : In a clean flask, dissolve the thiosemicarbazide (1.0 equiv, 2 mmol) in DMF (3 mL). Add N,N-Diisopropylethylamine (DIEA) (1.0 equiv, 2 mmol) and TBTU (1.5 equiv, 3 mmol)[4].

  • Cyclodesulfurization : Heat the mixture to 50 °C with magnetic stirring[4]. The mild temperature prevents degradation of sensitive functional groups. Monitor by TLC until completion (typically 2-4 hours).

  • Work-Up & Purification : Remove the DMF in vacuo. Extract the residue with water. Why? Water dissolves the DIEA salts and the tetramethylthiourea byproduct[4]. Filter the resulting solid, wash with cold methanol, and dry. Methanol removes unreacted organic impurities while the oxadiazole remains insoluble, providing a self-validating purification step[4].

Quantitative Data: Reagent Comparison for Cyclodesulfurization

The choice of coupling reagent significantly impacts the yield and environmental profile of the 1,3,4-oxadiazole synthesis. The table below summarizes the efficiency of various reagents for the conversion of thiosemicarbazides to oxadiazoles[4].

Coupling ReagentBaseSolventTemp (°C)TimeYield (%)Environmental & Operational Impact
TBTU DIEADMF502-4 h85Optimal . High efficiency, mild conditions, non-toxic water-soluble byproducts[4].
DIC DIEADMF50>4 h50Moderate. Difficult removal of urea byproducts[4].
DCC DIEADMF50>4 h63Moderate. Dicyclohexylurea byproduct is notoriously hard to separate[4].
Hg(OAc) 2​ NoneEtOHReflux4-6 h<50Poor . Highly toxic heavy metal waste; lower yields compared to TBTU[4].

References

  • [1] Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential. Journal of Applied Pharmaceutical Science. 1

  • Briki, K. et al. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry.

  • [5] Chandrakantha, B. et al. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. European Journal of Medicinal Chemistry (via PMC). 5

  • [3] Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. 3

  • [4] Balalaie, S. et al. A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. 4

  • [2] FDC Laboratories, Inc. - Chemical Lab/Research institutions. Echemi Product Catalog.2

Sources

Application

Application Note: Step-by-Step Preparation of 2-Chloro-6-fluorobenzohydrazide

Introduction & Strategic Rationale Benzohydrazides are critical building blocks in modern drug discovery, primarily serving as direct precursors for the synthesis of 1,3,4-oxadiazoles[1]. These nitrogen-containing five-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Benzohydrazides are critical building blocks in modern drug discovery, primarily serving as direct precursors for the synthesis of 1,3,4-oxadiazoles[1]. These nitrogen-containing five-membered heterocycles are privileged scaffolds in medicinal chemistry, frequently utilized as robust, metabolically stable bioisosteres for carboxylic acids, esters, and carboxamides[2].

The target compound, 2-chloro-6-fluorobenzohydrazide (CAS 887267-56-3) , is a highly valuable intermediate. However, its synthesis presents specific chemical challenges due to the di-ortho-substituted nature of the aromatic ring. The presence of both a chlorine and a fluorine atom adjacent to the carbonyl carbon creates a severe steric shield.

Retrosynthetic Strategy & Causality

The most reliable and widely used method to prepare benzohydrazides is the hydrazinolysis of their corresponding alkyl esters[3].

  • Esterification (Bypassing Steric Hindrance): Standard Fischer esterification (refluxing the acid in methanol with catalytic sulfuric acid) is an equilibrium-driven process that fails or proceeds at glacial speeds for 2,6-disubstituted benzoic acids due to steric hindrance. To force the reaction, we first convert the acid to a highly electrophilic acyl chloride using thionyl chloride (SOCl₂), which subsequently reacts irreversibly with methanol.

  • Hydrazinolysis: The resulting methyl ester is subjected to nucleophilic acyl substitution using hydrazine monohydrate. A large excess of hydrazine is strictly required to prevent the newly formed mono-hydrazide from attacking unreacted ester, which would yield an unwanted symmetrical bis-hydrazide byproduct[4].

Pathway Visualization

Workflow SM 2-chloro-6-fluorobenzoic acid Sterically Hindered INT Methyl 2-chloro-6-fluorobenzoate Reactive Intermediate SM->INT 1. SOCl₂, cat. DMF (80 °C) 2. MeOH (0 °C to RT) PROD 2-chloro-6-fluorobenzohydrazide Target Compound INT->PROD NH₂NH₂·H₂O (Excess) EtOH, Reflux (12 h)

Figure 1: Two-step synthetic workflow for the preparation of 2-chloro-6-fluorobenzohydrazide.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-chloro-6-fluorobenzoate

This step converts the sterically encumbered carboxylic acid into a reactive methyl ester via an acyl chloride intermediate.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

  • Activation: Add 2-chloro-6-fluorobenzoic acid (5.0 g, 28.6 mmol) to the flask. Add thionyl chloride (10.2 g, 6.2 mL, 85.8 mmol, 3.0 equiv) followed by 2 drops of anhydrous N,N-dimethylformamide (DMF).

    • Expert Insight: DMF acts as a crucial catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which drastically accelerates acyl chloride formation on hindered substrates.

  • Reflux: Heat the mixture to 80 °C for 3 hours. The initial suspension will gradually become a clear, pale-yellow solution as the solid acid is consumed and converted to the liquid acyl chloride.

  • Concentration: Cool to room temperature. Transfer the flask to a rotary evaporator and concentrate under reduced pressure to strip off the excess SOCl₂. (Caution: Perform inside a well-ventilated fume hood; SO₂ and HCl gases are evolved).

  • Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane (20 mL) and cool the flask to 0 °C in an ice bath. Slowly add anhydrous methanol (10 mL) dropwise to control the exothermic reaction.

  • Workup: Stir the mixture at room temperature for 2 hours. Concentrate the solvent in vacuo, dilute the residue with ethyl acetate (50 mL), and wash with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize any residual HCl. Wash with brine (25 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate methyl ester as a pale oil.

Protocol 2: Hydrazinolysis to 2-Chloro-6-fluorobenzohydrazide

This step executes the nucleophilic acyl substitution to yield the final target.

  • Reaction Initiation: Dissolve the crude methyl 2-chloro-6-fluorobenzoate (~5.3 g, 28.1 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask.

  • Nucleophile Addition: Add hydrazine monohydrate (6.8 mL, ~140 mmol, 5.0 equiv) in one portion.

    • Expert Insight: Using 5.0 equivalents of hydrazine ensures the reaction kinetics heavily favor mono-acylation, suppressing the formation of the highly insoluble N,N'-bis(2-chloro-6-fluorobenzoyl)hydrazine[4].

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Precipitation: Cool the reaction mixture to room temperature. Concentrate the mixture to approximately half its volume under reduced pressure. Add ice-cold distilled water (30 mL) dropwise while stirring vigorously to induce full precipitation of the hydrazide.

  • Isolation: Filter the resulting white solid via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold water (3 × 15 mL) to remove all traces of unreacted hydrazine and ethanol. Follow with a single wash of ice-cold ethanol (5 mL) to remove trace organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to afford pure 2-chloro-6-fluorobenzohydrazide (MW: 188.59 g/mol ).

Reaction Monitoring & Analytical Characterization

A self-validating protocol requires rigorous in-process controls. A critical analytical trap exists in this specific synthesis: The intermediate methyl ester (C₈H₆ClFO₂, MW = 188.58) and the target hydrazide (C₇H₆ClFN₂O, MW = 188.59) are nearly isobaric. Standard low-resolution LC-MS will show an identical [M+H]+ mass peak at ~189.0 for both compounds. Therefore, LC-MS cannot be used to monitor reaction progress. You must rely on TLC and 1 H NMR.

Analytical MethodMethyl 2-chloro-6-fluorobenzoate (Intermediate)2-chloro-6-fluorobenzohydrazide (Target)Diagnostic Purpose
TLC (Hexane:EtOAc 4:1) Rf​≈0.65 (UV active) Rf​≈0.0 (Baseline)Rapid confirmation of ester consumption.
TLC (DCM:MeOH 95:5) Rf​≈0.95 Rf​≈0.35 Monitoring hydrazide formation.
LC-MS (ESI+) [M+H]+=189.0 [M+H]+=189.0 Critical Trap: Isobaric masses. MS alone cannot confirm conversion.
1 H NMR (DMSO- d6​ ) δ 3.88 (s, 3H, -OCH 3​ ) δ 9.65 (br s, 1H, -NH-), δ 4.58 (br s, 2H, -NH 2​ )Definitive proof of structure. Disappearance of methoxy singlet; appearance of exchangeable protons.

Safety & Handling

  • Hydrazine Monohydrate: Highly toxic, corrosive, and a suspected human carcinogen. It is readily absorbed through the skin. All handling, including the filtration of the final product, must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Thionyl Chloride (SOCl₂): Reacts violently with water to release toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases. Ensure all glassware used in Protocol 1 is strictly anhydrous.

References

  • Khamkar T, Kadam R, Mali S, Udugade B, Singh S. "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications." The Open Medicinal Chemistry Journal, 2025. URL:[Link]

  • de Oliveira, C. S., Lira, B. F., Barbosa-Filho, J. M., Lorenzo, J. G. F., & de Athayde-Filho, P. F. "Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012." Molecules (Basel, Switzerland), 2012. URL:[Link]

  • "Hydrazine Hydrate (NH2NH2·H2O)." ResearchGate. URL:[Link]

  • "3 Peptide Bond Formation (Hydrazinolysis and Racemization)." Thieme-connect. URL:[Link]

Sources

Method

use of 2-chloro-6-fluorobenzohydrazide in agrochemical synthesis

Application Note: Divergent Synthesis of Agrochemical Scaffolds from 2-Chloro-6-fluorobenzohydrazide Mechanistic Rationale & Scaffold Selection In modern agrochemical drug development, the 2-chloro-6-fluorophenyl moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Agrochemical Scaffolds from 2-Chloro-6-fluorobenzohydrazide

Mechanistic Rationale & Scaffold Selection

In modern agrochemical drug development, the 2-chloro-6-fluorophenyl moiety is a privileged substructure. The strategic placement of a fluorine atom provides high metabolic stability against cytochrome P450-mediated oxidation, while the chlorine atom introduces the essential steric bulk and lipophilicity (LogP enhancement) required for optimal binding within the hydrophobic pockets of fungal and insect target enzymes[1].

Utilizing 2-chloro-6-fluorobenzohydrazide (CAS: 887267-56-3) as a core precursor allows for the divergent synthesis of robust 5-membered heterocyclic systems—specifically 1,3,4-oxadiazoles and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles[2][3]. These heterocycles act as bioisosteres for amides and esters, offering superior hydrolytic stability in harsh field conditions while maintaining the necessary hydrogen-bond acceptor profiles for target engagement.

Divergent Synthetic Workflows

The synthesis branches into two primary pathways depending on the desired heteroatom composition and biological target. Pathway A yields 1,3,4-oxadiazole sulfones, which are potent broad-spectrum fungicides. Pathway B yields complex triazolothiadiazoles, which exhibit strong inhibitory activity against specific enzymatic targets, including cyclooxygenases and fungal cell wall components.

G A 2-Chloro-6-fluorobenzohydrazide (Core Precursor) B CS2, KOH, EtOH Reflux 12h A->B Pathway A: Oxadiazole F 1. CS2, KOH 2. NH2NH2·H2O A->F Pathway B: Triazolothiadiazole C 5-(2-Chloro-6-fluorophenyl)- 1,3,4-oxadiazole-2-thiol B->C D 1. MeI, K2CO3, DMF 2. H2O2, Na2WO4 C->D E 1,3,4-Oxadiazole Sulfones (Fungicidal Agents) D->E G 4-Amino-5-(2-chloro-6-fluorophenyl)- 4H-1,2,4-triazole-3-thiol F->G H R-COOH, POCl3 Reflux G->H I [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles (COX/Fungal Inhibitors) H->I

Figure 1: Divergent synthetic pathways from 2-chloro-6-fluorobenzohydrazide to agrochemical scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazole Sulfone Fungicides

This protocol details the transformation of the hydrazide into a biologically active sulfone, a process validated for high-yield agrochemical library generation ()[4].

Step 1: Dithiocarbazate Formation and Cyclization

  • Procedure: Dissolve 2-chloro-6-fluorobenzohydrazide (10 mmol) in absolute ethanol (50 mL). Add potassium hydroxide (15 mmol) and carbon disulfide (15 mmol). Reflux the mixture for 12 hours.

  • Causality: KOH deprotonates the terminal amine of the hydrazide, drastically increasing its nucleophilicity to attack the electrophilic carbon of CS₂. The extended reflux provides the thermal activation energy required for the intramolecular cyclization, driving the equilibrium forward via the expulsion of hydrogen sulfide (H₂S) gas to form the stable 5-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazole-2-thiol.

Step 2: Selective S-Alkylation

  • Procedure: Cool the mixture, evaporate the solvent, and redissolve the intermediate in N,N-dimethylformamide (DMF, 30 mL). Add anhydrous K₂CO₃ (12 mmol) and methyl iodide (12 mmol). Stir at room temperature for 4 hours.

  • Causality: K₂CO₃ is a mild base that selectively deprotonates the highly acidic thiol group (pKa ~6) without affecting the ring nitrogens. This ensures exclusive S-alkylation over N-alkylation, yielding the thioether intermediate.

Step 3: Oxidation to Sulfone

  • Procedure: Dissolve the thioether (5 mmol) in glacial acetic acid (20 mL). Add a catalytic amount of sodium tungstate (Na₂WO₄, 0.1 mmol) followed by 30% aqueous H₂O₂ (15 mmol). Stir at 50°C for 6 hours.

  • Causality: The tungstate catalyst reacts with H₂O₂ to form a highly reactive peroxotungstate complex. This complex selectively transfers oxygen to the sulfur atom, oxidizing it to the strongly electron-withdrawing sulfone moiety. This electron-withdrawing effect is critical for enhancing the electrophilicity of the oxadiazole ring, improving its interaction with fungal cellular targets[3].

Protocol B: Synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles
  • Procedure: React the intermediate 4-amino-5-(2-chloro-6-fluorophenyl)-4H-1,2,4-triazole-3-thiol (10 mmol) with an appropriate carboxylic acid (10 mmol) in phosphorus oxychloride (POCl₃, 15 mL). Reflux for 8 hours.

  • Causality: POCl₃ acts as both a dehydrating and chlorinating agent. It converts the carboxylic acid to an acid chloride in situ, which rapidly acylates the amine of the triazole. The highly acidic and dehydrating environment forces the subsequent intramolecular cyclization, eliminating water/HCl to form the fused, rigid triazolothiadiazole ring system ()[2].

Self-Validating Quality Control System

To ensure the integrity of the synthesized library, every protocol must act as a self-validating system before proceeding to biological assays.

  • Validation of Cyclization (Protocol A, Step 1): Perform FT-IR analysis. The complete disappearance of the hydrazide C=O stretching band at ~1650 cm⁻¹ and the emergence of a sharp C=N stretching band at ~1610 cm⁻¹ confirms successful ring closure.

  • Validation of Oxidation (Protocol A, Step 3): Conduct ¹H-NMR analysis. The oxidation is confirmed by the downfield shift of the S-CH₃ protons from ~2.7 ppm (thioether) to a sharp singlet at ~3.4–3.5 ppm (sulfone). The lack of any residual signal at 2.7 ppm validates complete conversion.

  • Validation of Fused Rings (Protocol B): Utilize LC-MS. The formation of the fused triazolothiadiazole system results in a highly stable molecular ion [M+H]⁺ with a distinct isotopic pattern due to the chlorine atom (M and M+2 in a precise 3:1 ratio), confirming structural integrity without fragmentation.

Quantitative Biological Efficacy

The synthesized 1,3,4-oxadiazole sulfones exhibit exceptional antifungal activity, significantly outperforming commercial standards. The data below summarizes the in vitro efficacy of various derivatives against Botrytis cinerea, a highly destructive necrotrophic fungus[4].

Compound IDSulfone R-Group SubstitutionEC₅₀ against Botrytis cinerea (µg/mL)Relative Efficacy vs. Standard
5d 2-Fluorophenyl5.21>8x higher
5e 2,6-Difluorophenyl8.25>5x higher
5f 2-Chlorophenyl8.03>5x higher
5i 2-Bromophenyl21.00>2x higher
Hymexazol (Commercial Standard)~45.00Baseline

Data summarized from the fungicidal evaluations of 1,3,4-oxadiazole sulfone derivatives.

References

  • Xu, W., He, J., He, M., Han, F., Chen, X., Pan, Z., Wang, J., & Tong, M. (2011). "Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties." Molecules, 16(11), 9129-9141. URL:[Link]

  • Mishra, A., et al. (2022). "Structural and Energetic Properties of Weak Noncovalent Interactions in Two Closely Related 3,6-Disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Derivatives: In Vitro Cyclooxygenase Activity, Crystallography, and Computational Investigations." ACS Omega, 7(38), 34184–34198. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11355944, 2-chloro-6-fluorobenzohydrazide." PubChem. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-6-fluorobenzohydrazide Synthesis

Welcome to the Advanced Technical Support Center. Synthesizing 2-chloro-6-fluorobenzohydrazide is notoriously challenging due to the severe steric hindrance and electronic deactivation imposed by the ortho-chloro and ort...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Synthesizing 2-chloro-6-fluorobenzohydrazide is notoriously challenging due to the severe steric hindrance and electronic deactivation imposed by the ortho-chloro and ortho-fluoro substituents. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to overcome low yields, suppress byproduct formation, and streamline product isolation.

Mechanistic Pathway & Yield Bottlenecks

Understanding the kinetic and thermodynamic traps in your synthetic route is the first step to optimization. The diagram below illustrates the two primary synthetic pathways and their respective failure modes.

G SM 2-Chloro-6-fluorobenzoic acid (Starting Material) Ester Methyl 2-chloro-6-fluorobenzoate (Intermediate) SM->Ester MeOH, H2SO4 Reflux AcidCl 2-Chloro-6-fluorobenzoyl chloride (Intermediate) SM->AcidCl SOCl2 Reflux Product 2-Chloro-6-fluorobenzohydrazide (Target Product) Ester->Product N2H4·H2O Microwave / Reflux Byproduct1 Unreacted Ester (Steric Hindrance) Ester->Byproduct1 Insufficient Energy AcidCl->Product N2H4·H2O Inverse Add (-10°C) Byproduct2 Diacylhydrazine (Over-acylation) AcidCl->Byproduct2 Direct Addition

Workflow for 2-chloro-6-fluorobenzohydrazide synthesis highlighting yield bottlenecks.

Troubleshooting & FAQs

Q1: My conversion rate from the methyl ester to the hydrazide is consistently below 40%. How can I force the reaction to completion? A1: The primary cause of incomplete ester hydrazinolysis is severe steric hindrance. The ortho-chloro and ortho-fluoro groups create a bulky protective shield around the carbonyl carbon, drastically increasing the activation energy required for the nucleophilic attack by hydrazine hydrate 1.

  • The Solution: Transition to Microwave-Assisted Synthesis. Conventional refluxing can take 6–12 hours with marginal success. Microwave irradiation (e.g., 360 W) provides localized superheating that rapidly overcomes the steric activation barrier, driving the reaction to completion in as little as 3–15 minutes and improving yields significantly 2.

Q2: I switched to the acid chloride route for better reactivity, but my yield is ruined by a white, insoluble precipitate. What is it, and how do I prevent it? A2: The insoluble precipitate is the symmetrical diacylhydrazine byproduct (1,2-bis(2-chloro-6-fluorobenzoyl)hydrazine). While the acid chloride easily overcomes steric hindrance, the newly formed mono-hydrazide product contains a terminal primary amine that remains highly nucleophilic. If the local concentration of acid chloride is too high, the mono-hydrazide will attack a second acid chloride molecule.

  • The Solution: Implement Inverse Addition under cryogenic control. Never add hydrazine to the acid chloride. Instead, dissolve the acid chloride in an inert solvent and add it dropwise to a vigorously stirred solution of massive excess hydrazine monohydrate (≥5.0 eq) maintained at -10 °C. Lower temperatures suppress the secondary acylation rate more significantly than the primary hydrazinolysis rate .

Q3: TLC shows complete conversion, but I lose a massive amount of product during the aqueous work-up. How can I improve recovery? A3: Benzohydrazides can exhibit deceptive water solubility, especially in the presence of unreacted hydrazine and ethanol 1.

  • The Solution: Avoid excessive aqueous liquid-liquid extraction. Concentrate the reaction mixture under reduced pressure to remove volatile solvents. Induce crystallization directly by adding a minimal amount of ice-cold water to the residue. If the product oils out, triturate with a small volume of cold diethyl ether to force crystallization.

Quantitative Route Comparison

Use the table below to select the optimal synthetic route based on your available equipment and yield requirements.

Synthesis RouteReagentsTemperatureReaction TimeMajor Yield-Limiting FactorExpected Yield
Conventional Ester Hydrazinolysis Methyl ester, N₂H₄·H₂O (4.0 eq)Reflux (80 °C)6–12 hoursSteric hindrance at ortho-positions40–50%
Microwave-Assisted Ester Route Methyl ester, N₂H₄·H₂O (4.0 eq)Microwave (360 W)3–15 minsEquipment scalability constraints65–75%
Acid Chloride Inverse Addition Acid chloride, N₂H₄·H₂O (5.0 eq)-10 °C to 0 °C1–2 hoursDiacylhydrazine byproduct formation85–95%

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Hydrazinolysis (Ester Route)

Best for rapid, small-to-medium scale synthesis avoiding highly reactive acid chlorides.

  • Reaction Setup: In a microwave-safe vessel, dissolve 1.0 eq of methyl 2-chloro-6-fluorobenzoate in a minimal amount of absolute ethanol.

  • Reagent Addition: Add 4.0 eq of 80% hydrazine hydrate. Seal the vessel loosely to prevent pressure build-up.

  • Irradiation: Irradiate the mixture in a microwave reactor at 360 W for 3 minutes.

  • In-Process Validation: Spot the mixture on a TLC plate (Eluent: Ethyl Acetate/Hexane 1:1). The reaction is self-validating when the high-Rf ester spot completely disappears, and a lower-Rf hydrazide spot appears. If the ester remains, irradiate for an additional 2 minutes.

  • Isolation: Pour the completed reaction mixture into crushed ice. Collect the resulting precipitate via vacuum filtration. Wash with 5 mL of ice-cold water and recrystallize from hot ethanol to yield pure 2-chloro-6-fluorobenzohydrazide.

Protocol B: Low-Temperature Inverse Addition (Acid Chloride Route)

Best for maximum yield and larger-scale production.

  • Cryogenic Preparation: Equip a 3-neck round-bottom flask with a dropping funnel, internal thermometer, and vigorous magnetic stirring. Add 5.0 eq of hydrazine monohydrate and 1.0 eq of NaOH (to act as an acid scavenger). Submerge the flask in an ice/salt bath and cool the internal temperature to -10 °C.

  • Inverse Addition: Dissolve 1.0 eq of freshly prepared 2-chloro-6-fluorobenzoyl chloride in anhydrous dichloromethane (DCM). Add this solution dropwise through the funnel over 30–45 minutes. Critical: Ensure the internal temperature never exceeds 0 °C during the addition.

  • In-Process Validation: The reaction is virtually instantaneous. Proper execution is validated visually: the solution should remain relatively clear or form a fine suspension. The appearance of thick, clumpy white solid during addition indicates localized heating and diacylhydrazine formation.

  • Work-Up: Once addition is complete, stir for 10 minutes. Quench the mixture with dilute HCl (10%) until the pH reaches 7.0. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the high-yield product.

References

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide MDPI - Molbank URL:[Link]

  • Synthesis of 5-substituted-1,3,4-oxadiazole-2-ones via hydrazide intermediates RSC Advances URL:[Link]

Sources

Optimization

purification and recrystallization techniques for 2-chloro-6-fluorobenzohydrazide

Technical Support Center: 2-Chloro-6-fluorobenzohydrazide A Senior Application Scientist's Guide to Purification and Recrystallization Welcome to the technical support center for 2-chloro-6-fluorobenzohydrazide. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Chloro-6-fluorobenzohydrazide

A Senior Application Scientist's Guide to Purification and Recrystallization

Welcome to the technical support center for 2-chloro-6-fluorobenzohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this compound. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document provides in-depth, experience-driven guidance to navigate the challenges of its purification, focusing on robust recrystallization techniques. We will explore the causality behind protocol choices, troubleshoot common issues, and establish self-validating workflows to ensure the integrity of your results.

Section 1: Foundational Knowledge: Physicochemical Properties

Understanding the fundamental properties of 2-chloro-6-fluorobenzohydrazide is the first step in developing a successful purification strategy. While extensive experimental data for this specific hydrazide is not widely published, we can infer its behavior from its structure and data on related precursors, such as 2-chloro-6-fluorobenzaldehyde. The presence of the polar hydrazide moiety (-CONHNH₂) significantly influences its solubility profile compared to its aldehyde precursor.

PropertyValueSource(s)
Molecular Formula C₇H₆ClFN₂O[1]
Molecular Weight 188.59 g/mol [1]
Predicted XlogP3 1.1[1]
Appearance (Predicted) Off-white to pale yellow solidInferred from related structures[2]
Solubility Profile (Inferred) Likely soluble in polar protic solvents (e.g., ethanol, methanol), sparingly soluble in polar aprotic solvents (e.g., ethyl acetate), and poorly soluble in nonpolar solvents (e.g., hexanes) and water.Inferred from structure & general principles

Note: The XlogP value suggests moderate lipophilicity. The hydrazide group, capable of strong hydrogen bonding, will dominate its solubility behavior, favoring polar solvents.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 2-chloro-6-fluorobenzohydrazide.

Q1: What are the most likely impurities in my crude 2-chloro-6-fluorobenzohydrazide?

A1: Impurities typically arise from the synthetic route. If you are synthesizing it from the corresponding ester (e.g., methyl 2-chloro-6-fluorobenzoate) and hydrazine hydrate, common impurities include:

  • Unreacted Starting Materials: The methyl ester or the corresponding carboxylic acid if hydrolysis occurred.

  • Hydrazine Salts: Excess hydrazine can form salts (e.g., hydrazine hydrochloride) which are typically highly polar.

  • Side-Products: Diacyl hydrazides (where two molecules of the benzoyl group react with one hydrazine) can form if reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used in the synthesis and workup.

Controlling impurities is a critical aspect of drug development to ensure safety and efficacy[3].

Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at an elevated temperature but poorly soluble at low temperatures.[4] For 2-chloro-6-fluorobenzohydrazide, with its polar hydrazide group, polar protic solvents are an excellent starting point.

  • High Potential: Ethanol, isopropanol, or methanol.

  • Potential for Solvent/Anti-solvent Systems: An ethanol/water or isopropanol/water mixture is highly promising. The alcohol acts as the primary solvent, and water serves as the anti-solvent to induce precipitation upon cooling.[5]

A systematic solvent screening is always the recommended first step. See the protocol in Section 4 .

Q3: My compound is not crashing out of solution upon cooling. What went wrong?

A3: This is a classic problem that usually points to one of two issues:

  • Too Much Solvent: You may have used an excessive amount of solvent to dissolve the crude product. A common mistake is not allowing enough time for the solid to dissolve between solvent additions.[4]

  • Supersaturation: The solution is supersaturated and requires an "event" to initiate crystallization.

Solutions:

  • To address excess solvent: Gently boil off a portion of the solvent to re-concentrate the solution until it is saturated at the boiling point.

  • To break supersaturation: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a single, pure seed crystal of the product.

Q4: What analytical techniques should I use to confirm the purity of my final product?

A4: A combination of methods is essential for robust purity confirmation.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment of non-volatile compounds.[6]

  • Gas Chromatography (GC): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of proton-bearing impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a strong indicator of high purity. Impurities tend to broaden and depress the melting point range.

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the recrystallization of 2-chloro-6-fluorobenzohydrazide.

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out (Product separates as a liquid instead of crystals)1. Cooling too rapidly. 2. Solution is too concentrated. 3. Melting point of the compound is below the boiling point of the solvent. 4. Presence of greasy impurities. 1. Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. Insulate the flask to prolong the cooling period.2. Add a small amount of additional hot solvent to the oiled-out mixture and re-heat until a clear solution is formed, then cool slowly.3. Switch to a lower-boiling point solvent or use a two-solvent system where the mixture's boiling point is lower.
Low or No Crystal Yield 1. Too much solvent was used. 2. The compound is too soluble in the chosen solvent even at low temperatures. 3. Premature crystallization during hot filtration. 1. Evaporate some of the solvent and attempt to recrystallize again.2. The solvent is not suitable. Consider a less polar solvent or use a two-solvent system by adding an anti-solvent (like water or hexanes) dropwise to the hot solution until turbidity persists.[5]3. Use a pre-warmed funnel and flask for hot filtration and add a slight excess of hot solvent before filtering to keep the compound in solution.[5]
Colored Impurities in Final Crystals 1. Colored impurities are co-precipitating with the product. 2. Thermal degradation of the compound. 1. Perform a "hot filtration" step. Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated charcoal, simmer for a few minutes, and then filter the hot solution through fluted filter paper to remove the charcoal and adsorbed impurities.2. Avoid prolonged heating. Use the minimum time necessary at high temperatures to dissolve the solid.
Poor Crystal Quality (Fine powder or needles)1. Cooling was too rapid. 2. High degree of supersaturation. 1. Ensure a slow, undisturbed cooling process. An insulated container can help moderate the cooling rate.2. Dilute the solution slightly with more hot solvent before cooling. Slow cooling allows for the formation of larger, more ordered crystals.

Section 4: Standard Operating Procedures (SOPs)

These protocols provide a validated framework for your experiments.

SOP 1: Systematic Solvent Screening
  • Place approximately 20-30 mg of crude 2-chloro-6-fluorobenzohydrazide into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature.

  • Observe solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is insoluble or sparingly soluble, heat the test tube in a water or sand bath.

  • Add more solvent dropwise until the solid just dissolves at the boiling point. Record the approximate volume.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.

SOP 2: Single-Solvent Recrystallization Protocol (Example: Isopropanol)
  • Place the crude 2-chloro-6-fluorobenzohydrazide into an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of isopropanol and a boiling chip or magnetic stir bar.

  • Heat the mixture to a gentle boil on a hot plate with stirring.

  • Continue adding isopropanol in small portions until the solid completely dissolves. Causality Note: Adding solvent incrementally ensures you reach saturation at the boiling point, which is critical for maximizing yield.

  • (Optional Hot Filtration): If the solution contains insoluble impurities or is colored, add a small excess of solvent (5-10% more), remove from heat, add activated charcoal if needed, and filter through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol. Self-Validation Step: Using ice-cold solvent for washing minimizes the loss of product as it has lower solubility in the cold solvent.

  • Allow the crystals to dry completely under vacuum.

  • Determine the yield and assess purity using appropriate analytical methods (e.g., melting point, HPLC).

Section 5: Visual Workflows

Diagrams help clarify complex experimental processes and decision-making.

General Recrystallization Workflow

G A Crude Product in Flask B Add Minimum Hot Solvent to Dissolve A->B C Hot Filtration (Optional, for insoluble impurities) B->C D Slow Cooling to Room Temperature B->D C->D E Induce Crystallization D->E F Cool in Ice Bath E->F G Isolate Crystals via Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

G Start Recrystallization Fails OilingOut Product Oils Out? Start->OilingOut LowYield Low / No Yield? Start->LowYield Impure Product Still Impure? Start->Impure ReheatCoolSlow Re-heat to dissolve. Add drop of solvent. Cool SLOWLY. OilingOut->ReheatCoolSlow Yes OilingOut->LowYield No ChangeSolvent Use lower boiling point solvent or two-solvent system. ReheatCoolSlow->ChangeSolvent If problem persists BoilSolvent Too much solvent. Boil off excess & re-cool. LowYield->BoilSolvent Yes LowYield->Impure No AddAntisolvent Compound too soluble. Use two-solvent system. (e.g., add water to ethanol solution) BoilSolvent->AddAntisolvent If still no crystals HotFilter Colored? Use activated charcoal & hot filtration. Impure->HotFilter Yes ReRecrystallize Insoluble impurities? Repeat recrystallization with hot filtration. HotFilter->ReRecrystallize If needed

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 6: References

  • A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. Benchchem. 6

  • Physical and chemical properties of 2-Chloro-6-fluorobenzaldehyde. Benchchem. 2

  • 2-Chloro-6-fluorobenzaldehyde 95%. Sigma-Aldrich.

  • PubChem Compound Summary for CID 11355944, 2-chloro-6-fluorobenzohydrazide. National Center for Biotechnology Information.

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry.

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare.

  • Pharmaceutical impurity profiling & custom synthesis. LGC Standards.

  • Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Royal Society of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 2-chloro-6-fluorobenzohydrazide

This comparison guide is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation of halogenated aromatic compounds. We will explore the charac...

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Author: BenchChem Technical Support Team. Date: April 2026

This comparison guide is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation of halogenated aromatic compounds. We will explore the characteristic fragmentation pathways, explain the chemical logic behind the observed cleavages, and compare its behavior to related benzohydrazide analogs to highlight the influence of specific halogen substitutions.

The Analytical Imperative: Why Mass Spectrometry?

2-chloro-6-fluorobenzohydrazide is a substituted aromatic hydrazide, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[2][3] Its structure, featuring both chlorine and fluorine on the aromatic ring, presents a unique analytical challenge and signature. Mass spectrometry is the premier technique for its structural verification, impurity profiling, and metabolite identification due to its unparalleled sensitivity and structural insight.[4] Understanding its fragmentation "fingerprint" is therefore critical for unambiguous characterization.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a standard approach for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The choices are grounded in achieving optimal ionization and generating reproducible, structurally informative fragmentation data.

Sample Preparation:

  • Prepare a stock solution of 2-chloro-6-fluorobenzohydrazide at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation and enhancing signal in positive ion mode ESI.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately polar molecule.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate. This ensures efficient elution and sharp peak shape.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI), Positive Mode. ESI is a "soft" ionization technique ideal for preventing premature fragmentation and ensuring the generation of a prominent protonated molecular ion, [M+H]⁺.[5]

  • Full Scan (MS1): Scan from m/z 50 to 300 to observe the protonated molecule and any in-source fragments.

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 189.02.

    • Collision Gas: Argon.

    • Collision-Induced Dissociation (CID): Apply a normalized collision energy (e.g., 15-30 eV). A collision energy ramp is recommended to observe the full spectrum of fragment ions, from low-energy to high-energy pathways.

The following diagram outlines the logical flow of this analytical workflow.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry P1 1 mg/mL Stock in Methanol P2 Dilute to 1 µg/mL in 50:50 ACN:H2O + 0.1% FA P1->P2 LC C18 Reversed-Phase Chromatography P2->LC Inject MS1 ESI+ Full Scan (MS1) Detect [M+H]⁺ LC->MS1 Elute MS2 Isolate [M+H]⁺ (m/z 189.02) MS1->MS2 MS3 Collision-Induced Dissociation (CID) MS2->MS3 MS4 Detect Fragment Ions (MS2) MS3->MS4

Caption: Experimental workflow from sample preparation to MS/MS analysis.

Full Scan (MS1) Analysis: The Molecular Ion Signature

The first step in the analysis is to identify the protonated molecule. For 2-chloro-6-fluorobenzohydrazide (C₇H₆ClFN₂O), the expected monoisotopic mass is 188.0153 Da.[1]

  • Expected [M+H]⁺: The primary ion observed in the full scan spectrum will be the protonated molecule at a mass-to-charge ratio (m/z) of 189.0226 .[1]

  • The Chlorine Isotope Pattern: A critical, confirmatory feature is the presence of the ³⁷Cl isotope. Any fragment containing a chlorine atom will exhibit a characteristic "M+2" peak. For a single chlorine atom, an ion peak at m/z X will be accompanied by a peak at m/z X+2 with approximately one-third the intensity.[4][6]

Therefore, the full scan spectrum should show:

  • A base peak at m/z 189.02 (for the ³⁵Cl isotopologue).

  • A secondary peak at m/z 191.02 (for the ³⁷Cl isotopologue) with an intensity of ~33% of the base peak.

The presence of this 3:1 isotopic pattern is definitive proof of a single chlorine atom in the molecule.

Tandem MS (MS/MS) Fragmentation Analysis: Deconstructing the Molecule

By isolating the [M+H]⁺ ion (m/z 189.02) and subjecting it to CID, we can induce fragmentation and elucidate the core structure. Based on the known reactivity of hydrazides and halogenated aromatic compounds, we can predict two primary fragmentation pathways.[2][7]

Pathway A: Acylium Ion Formation

This is the most anticipated and diagnostic fragmentation pathway. It involves the cleavage of the weakest bond in the hydrazide moiety, the N-N bond.[7]

  • The protonated molecule [M+H]⁺ at m/z 189 undergoes cleavage of the N-N bond.

  • This results in the neutral loss of diazene (N₂H₂) or ammonia and a nitrogen radical, leading to the formation of the highly stable 2-chloro-6-fluorobenzoyl cation at m/z 157 .

  • This acylium ion (m/z 157) will exhibit the characteristic 3:1 isotope pattern at m/z 159 .

  • The acylium ion can then lose a neutral carbon monoxide (CO) molecule (28 Da), a very common fragmentation for such species.[2][7]

  • This loss yields the 2-chloro-6-fluorophenyl cation at m/z 129 , which will also show its corresponding isotope peak at m/z 131 .

Pathway B: Loss of Ammonia

Protonation can also occur on the terminal amino group. A subsequent rearrangement can lead to the elimination of a neutral ammonia molecule.

  • The protonated molecule [M+H]⁺ at m/z 189 loses a neutral ammonia (NH₃) molecule (17 Da).

  • This results in the formation of an ion at m/z 172 , with its corresponding isotope peak at m/z 174 .

The following diagram illustrates these predicted fragmentation cascades.

G cluster_A Pathway A cluster_B Pathway B node_parent node_parent node_pathA node_pathA node_pathB node_pathB node_frag node_frag parent [M+H]⁺ m/z 189/191 acylium 2-chloro-6-fluorobenzoyl cation m/z 157/159 parent->acylium - N₂H₂ lossNH3 [M+H-NH₃]⁺ m/z 172/174 parent->lossNH3 - NH₃ phenyl 2-chloro-6-fluorophenyl cation m/z 129/131 acylium->phenyl - CO

Caption: Predicted MS/MS fragmentation pathways of protonated 2-chloro-6-fluorobenzohydrazide.

Comparative Analysis: The Influence of Halogen Identity

To truly understand the fragmentation, we must compare it to its structural cousins. The identity of the halogens significantly impacts both the mass of the fragments and the fragmentation tendencies due to differences in bond energies. The C-F bond is substantially stronger than the C-Cl bond, making chlorine loss more favorable than fluorine loss.[3]

Compound Name[M+H]⁺ (m/z)Key Fragment 1 (Acylium Ion) (m/z)Key Fragment 2 (Phenyl Cation) (m/z)Key Features & Rationale
2-chloro-6-fluorobenzohydrazide 189/191157/159129/131Chlorine isotope pattern (3:1) is the defining characteristic. Loss of Cl is more likely than loss of F from the phenyl cation.
2,6-dichlorobenzohydrazide 205/207/209173/175/177145/147/149Two chlorine atoms lead to a complex M, M+2, M+4 isotope pattern with a ~9:6:1 ratio. Fragments retain this signature.
2,6-difluorobenzohydrazide 173141113No chlorine isotope pattern. The C-F bonds are very strong, making fragmentation of the difluorophenyl cation less likely than its chlorinated counterparts.

This comparative data illustrates how a simple change in halogen substitution creates a dramatically different and identifiable mass spectrum. The presence and ratio of isotope peaks are powerful diagnostic tools for confirming the halogen composition of the molecule and its fragments.

Conclusion

The mass spectrometric analysis of 2-chloro-6-fluorobenzohydrazide provides a clear and predictable fragmentation pattern, even in the absence of direct literature data. By applying fundamental principles of chemical ionization and fragmentation, a reliable analytical framework can be established.

The key identifiers for this molecule are:

  • A protonated molecule [M+H]⁺ at m/z 189 , accompanied by an M+2 isotope peak at m/z 191 in a 3:1 ratio .

  • A primary, high-abundance fragment ion at m/z 157/159 corresponding to the 2-chloro-6-fluorobenzoyl cation .

  • A secondary fragment at m/z 129/131 resulting from the subsequent loss of carbon monoxide.

This guide provides the necessary framework for researchers to confidently identify 2-chloro-6-fluorobenzohydrazide, differentiate it from its analogs, and apply these principles to the broader characterization of novel halogenated compounds.

References

  • PubChem. (n.d.). 2-chloro-6-fluorobenzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(5), 339-360. Retrieved from [Link]

  • Reagent Database. (n.d.). 2-CHLORO-6-FLUOROBENZOHYDRAZIDE CAS 887267-56-3. Retrieved from [Link]

  • Ismail, S., & Tizzard, G. J. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry, 14(3), 396-414. Retrieved from [Link]

  • Nishikaze, T., & Takayama, M. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Journal of Mass Spectrometry, 49(8), 739-745. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

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Comparative

Comparative Guide: Halogenated Benzohydrazides in Heterocyclic Compound Synthesis

Halogenated benzohydrazides are highly versatile and indispensable synthons in modern medicinal chemistry. They serve as primary building blocks for the construction of pharmacologically active heterocycles, including 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Halogenated benzohydrazides are highly versatile and indispensable synthons in modern medicinal chemistry. They serve as primary building blocks for the construction of pharmacologically active heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and fused quinazoline scaffolds. The selection of the specific halogen—fluorine, chlorine, bromine, or iodine—profoundly alters the electronic environment and steric profile of the benzohydrazide. This guide objectively compares how these halogen substitutions dictate reaction pathways, chemoselectivity, and overall synthetic yields, providing researchers with evidence-based protocols for their drug development pipelines.

Mechanistic Principles: The Halogen Effect

The reactivity of halogenated benzohydrazides is governed by the delicate balance between the inductive electron-withdrawing effects and the polarizability of the halogen atom.

  • Fluoro- and Chloro- Derivatives: The strong electronegativity of fluorine (and to a lesser extent, chlorine) exerts a powerful inductive pull (-I effect). In annulation reactions, this decreases the nucleophilicity of the hydrazide nitrogen. Consequently, the oxygen atom becomes highly competitive during the cyclization step, frequently shifting chemoselectivity toward 1,3,4-oxadiazoles rather than triazoles 1.

  • Bromo- and Iodo- Derivatives: Bromine and iodine are highly polarizable and possess significantly lower carbon-halogen bond dissociation energies. Ortho-iodo and ortho-bromo benzohydrazides are uniquely suited for transition-metal catalysis. They readily undergo oxidative addition with copper or palladium catalysts, enabling complex domino reactions and intramolecular C-arylations to form fused N-heterocycles 2.

G A Halogenated Benzohydrazide C Microwave Annulation (n-BuOH, 210°C) A->C B Heteroaryl Carbonitrile B->C D N-Addition Intermediate C->D E 1,3,4-Oxadiazole (O-cyclization) D->E Strong Inductive Withdrawal (e.g., 4-Fluoro) F 1,2,4-Triazole (N-cyclization) D->F Balanced Electronics (e.g., 4-Chloro)

Divergent synthesis pathways for 1,3,4-oxadiazoles and 1,2,4-triazoles.

Quantitative Performance Comparison

The table below synthesizes experimental data comparing the performance of different halogenated benzohydrazides across standardized heterocyclic synthesis workflows.

Benzohydrazide DerivativeTarget HeterocycleReaction TypeKey ConditionsAvg. YieldChemoselectivity / Mechanistic Notes
4-Fluorobenzohydrazide 1,3,4-Oxadiazole[3+2] AnnulationMW, n-BuOH, 210 °C~75-80%High electronegativity of F suppresses N-nucleophilicity, heavily favoring O-cyclization 1.
4-Chlorobenzohydrazide 1,2,4-Triazole[3+2] AnnulationMW, n-BuOH, 210 °C61%Balanced electronics allow competitive N-cyclization; yields triazole as the major isolable product 1.
4-Bromobenzohydrazide 1,3,4-OxadiazoleOxidative CyclizationN-acylhydrazone, I₂, K₂CO₃91%Excellent yield via N-acylhydrazone intermediate; Br provides optimal steric bulk for crystallization 3.
2-Iodobenzohydrazide Fused N-HeterocycleDomino C-ArylationCuI, Cs₂CO₃, 100 °C85%Ortho-iodo enables highly efficient Cu-catalyzed cross-coupling due to low C-I bond energy 2.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the step-by-step methodologies for utilizing halogenated benzohydrazides, explicitly stating the causality behind the experimental parameters.

Protocol A: Microwave-Assisted Divergent Annulation (For Oxadiazoles/Triazoles)

This metal-free protocol leverages the electronic nature of the halogen to dictate the final heterocyclic scaffold.

  • Reagent Preparation: In a 10–20 mL microwave vial, combine the heteroaryl carbonitrile (1.0 equiv, e.g., picolinonitrile) and the selected halogenated benzohydrazide (2.0 equiv, e.g., 4-chlorobenzohydrazide) in n-butanol (0.6 M).

    • Causality:n-Butanol is specifically selected because its boiling point (117 °C) permits significant superheating under microwave irradiation without exceeding the pressure limits of the vial, accelerating the activation of the highly stable carbonitrile triple bond.

  • Microwave Irradiation: Seal the vial and heat the mixture to 210 °C for 45 minutes using a low magnetron setting.

    • Causality: Microwave dielectric heating ensures uniform thermal distribution. This prevents the localized overheating and degradation common in conventional reflux, which is critical for maintaining chemoselectivity between the kinetic (oxadiazole) and thermodynamic (triazole) products.

  • Isolation and Validation: Cool the reaction to room temperature. The crude material should precipitate or form a cream powder. Purify via automated flash column chromatography using a THF:EtOAc (1:1) to hexanes gradient.

    • Self-Validation: The polarity differences between 1,2,4-triazole (more polar due to the N-H bond) and 1,3,4-oxadiazole (less polar) allow for clear baseline resolution on normal-phase silica TLC (expected R_f ≈ 0.64 for the triazole in 50% EtOAc/Hexanes).

Protocol B: Copper-Catalyzed Domino Synthesis of Fused N-Heterocycles

This protocol utilizes ortho-halogenated (specifically iodo or bromo) benzohydrazides to construct complex fused ring systems like [1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-ones.

  • Imine Condensation: React o-iodobenzohydrazide (1.0 equiv) with an aldehyde (1.2 equiv) in the presence of a nitrile solvent (which acts as both solvent and reactant).

    • Causality: The initial condensation selectively forms an N-acylhydrazone intermediate in situ, priming the molecule for intramolecular cyclization.

  • Copper-Catalyzed C-Arylation: Add CuI (10 mol%) catalyst and Cs₂CO₃ base (2.0 equiv). Heat the mixture to 100 °C under an inert atmosphere.

    • Causality: The ortho-iodo substituent is critical here; it undergoes facile oxidative addition with the Cu(I) species due to its low bond dissociation energy. The cesium carbonate neutralizes the generated acid, driving the intramolecular C-arylation and subsequent bicyclization forward.

  • Oxidative Dehydrogenation: Expose the reaction mixture to air/O₂ during the final cooling phase.

    • Causality: Aerial oxidation removes hydrogen, restoring the aromaticity of the newly formed fused heterocycle and stabilizing the final scaffold.

Workflow S1 Step 1: Condensation (Aldehyde + Hydrazide) S2 Step 2: Cu-Catalyzed C-Arylation S1->S2 Imine Formation S3 Step 3: Bicyclization (Nitrile Addition) S2->S3 SNAr / Coupling S4 Purification (Flash Chromatography) S3->S4 Crude Fused Heterocycle

Workflow for the copper-catalyzed domino synthesis of fused N-heterocycles.

References

  • Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted [3 + 2] Annulation of Heteroaryl Carbonitriles with Arylhydrazides: A Synthetic and Density Functional Theory Study. The Journal of Organic Chemistry (ACS Publications), 2025.[Link]

  • Consecutive Cycloaddition/SNAr/Reduction/Cyclization/Oxidation Sequences: A Copper-Catalyzed Multicomponent Synthesis of Fused N-Heterocycles. Organic Letters (ACS Publications), 2015.[Link]

  • Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. D-NB Info, 2013.[Link]

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluorobenzohydrazide
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2-Chloro-6-fluorobenzohydrazide
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